Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate
Description
Properties
IUPAC Name |
methyl 2-(propan-2-ylideneamino)oxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-7-9(10(12)13-4)14-11-8(2)3/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQMKQOIAIMKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)ON=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-41-2 | |
| Record name | NSC71860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate typically involves the reaction of 2-hexanone with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions generally include:
-
Formation of Oxime
- Reactants: 2-hexanone and hydroxylamine hydrochloride
- Solvent: Ethanol or water
- Temperature: Room temperature to 50°C
- Reaction Time: 1-2 hours
-
Esterification
- Reactants: Oxime and methanol
- Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
- Temperature: Reflux conditions
- Reaction Time: 3-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime ether group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Conditions: Anhydrous solvents, room temperature to reflux
-
Substitution
- Reagents: Nucleophiles such as amines or alcohols
- Conditions: Solvent such as dichloromethane (DCM), room temperature
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted esters or ethers
Scientific Research Applications
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate involves its interaction with molecular targets such as enzymes and receptors. The oxime ether group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Physical and Spectroscopic Properties
NMR Data :
- Methyl 2-amino-6-(Boc-amino)hexanoate: δ 1.40 (s, Boc-CH3), 3.65 (s, ester-OCH3) .
- Compound 4d (): δ 0.94 (t, hexanoate-CH3), 4.87 (t, oxy-methylene) .
Crystallography :
- Esters with nitro groups (NO2-Bi-4-S-E) crystallize in triclinic P-1, while cyano analogs (CN-Bi-1-S-M) adopt monoclinic P2₁/c, highlighting substituent-dependent packing . The target compound’s imine may disrupt hydrogen bonding, favoring less ordered phases.
Reactivity and Stability
- Oxidation Behavior: Methyl hexanoate undergoes three oxidation regimes (cool flame, NTC, high-T), influenced by chain length and branching . The imine group in the target compound may introduce new pathways, such as imine hydrolysis under acidic conditions.
- Hydrolytic Stability : Compared to carbamate-protected analogs (e.g., Boc derivatives), the imine is more prone to hydrolysis, requiring stabilization via steric hindrance or anhydrous conditions.
Biological Activity
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is a compound with potential biological activity, particularly in the context of cancer research and cellular mechanisms. This article provides a detailed examination of its biological properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an ester functional group, which is significant for its biological interactions. The structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 229.32 g/mol
The compound's structure includes a hexanoate chain, which may influence its lipophilicity and membrane permeability, potentially affecting its biological activity.
The biological activity of this compound has been investigated primarily through its interactions with cellular pathways involved in cancer progression. The compound is believed to inhibit specific protein targets that are crucial for cell division and proliferation.
Target Proteins
- HSET (KIFC1) : This kinesin motor protein is essential for centrosome clustering during mitosis. Compounds that inhibit HSET have been shown to induce multipolar spindles, leading to cell death in cancer cells.
- Eg5 : Another kinesin that opposes HSET's action; selective inhibition of HSET over Eg5 is critical to avoid confounding effects on cellular behavior.
Biological Activity Studies
Various studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: In Vitro Assays
A high-throughput screening approach was utilized to evaluate the inhibitory effects of similar compounds on HSET activity. The results indicated:
- IC for HSET: Approximately 2.7 μM under standard conditions.
- Selectivity : Only 10% inhibition of Eg5 at a concentration of 200 μM, indicating a preference for HSET inhibition.
These findings suggest that this compound may exhibit similar selectivity and potency.
Data Table: Inhibition Potency Comparison
| Compound Name | Target Protein | IC (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | HSET | TBD | TBD |
| CCT341932 | HSET | 2.7 | High |
| CCT341932 | Eg5 | >200 | Low |
Stability and Pharmacokinetics
The stability of this compound in biological systems is crucial for its effectiveness as a therapeutic agent. Preliminary studies indicate a half-life of approximately 215 minutes in mouse plasma, suggesting reasonable stability for further development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate to ensure high yield and purity?
- Methodological Answer : Synthesis requires an inert atmosphere (e.g., argon) to stabilize the imine group against hydrolysis or oxidation . Stepwise coupling of the propan-2-ylideneaminooxy moiety to the hexanoate backbone can be achieved via nucleophilic substitution or condensation reactions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Reaction parameters (temperature, solvent polarity, and catalyst selection) should be optimized using design-of-experiment (DoE) frameworks .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ester methyl group (~δ 3.6–3.8 ppm), imine proton (δ 7.5–8.5 ppm), and hexanoate backbone .
- IR Spectroscopy : Confirm the ester carbonyl (C=O, ~1720–1740 cm⁻¹) and imine (C=N, ~1640–1660 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What are the primary functional groups in this compound, and how do they dictate reactivity?
- Methodological Answer :
- Ester group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids. Monitor via pH-controlled stability studies .
- Imine group (propan-2-ylideneaminooxy) : Prone to redox reactions (e.g., reduction to amines) or nucleophilic attack. Stabilize using anhydrous solvents and low temperatures .
- Ether linkage : Generally inert but may undergo cleavage under strong reducing agents (e.g., LiAlH4) .
Advanced Research Questions
Q. How does the presence of the propan-2-ylideneaminooxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–13) at 25–50°C. Use HPLC to quantify degradation products (e.g., hydrolyzed ester or imine). The imine group is labile under acidic conditions (pH < 4), forming an oxime, while the ester hydrolyzes at pH > 10. Computational models (DFT) can predict protonation states and degradation pathways .
Q. What computational modeling approaches can predict the interaction of Methyl 2-{[(propan-2-ylidene)oxy]hexanoate with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes) based on chromene-derived ligand interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories. Validate with SPR or ITC binding assays .
Q. How can contradictions in literature regarding the biological activity of chromene-derived compounds be resolved for this compound?
- Methodological Answer : Perform meta-analyses of published data to identify confounding variables (e.g., assay conditions, cell lines). Use structure-activity relationship (SAR) studies to isolate the contribution of the imine-ester motif. Compare in vitro results across standardized models (e.g., cancer cell lines vs. primary cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
